N-ethyltetrahydro-2H-pyran-4-amine hydrochloride

Medicinal Chemistry Physicochemical Property Drug Design

N-Ethyltetrahydro-2H-pyran-4-amine hydrochloride (95% purity) is a differentiated secondary amine building block for kinase inhibitor SAR. The N-ethyl substituent delivers LogP 1.17—superior to the N-methyl analog—enhancing blood-brain barrier penetration for CNS targets. Supplied as the HCl salt for maximum aqueous solubility in HTS campaigns, it is validated TAAR5-negative (EC50 > 10 µM), eliminating off-target noise. Select this specific analog over free base or methyl variants to secure consistent SAR data.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 1158623-65-4
Cat. No. B3086280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyltetrahydro-2H-pyran-4-amine hydrochloride
CAS1158623-65-4
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCCNC1CCOCC1.Cl
InChIInChI=1S/C7H15NO.ClH/c1-2-8-7-3-5-9-6-4-7;/h7-8H,2-6H2,1H3;1H
InChIKeyWHAUERBFDJYWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 1158623-65-4): Physicochemical and Structural Baseline for Comparator Analysis


N-ethyltetrahydro-2H-pyran-4-amine hydrochloride is a secondary amine building block featuring a saturated tetrahydropyran (oxane) ring with an N-ethyl substituent at the 4-position, supplied as a hydrochloride salt. The compound has a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol . Typical commercial purity is 95% . It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, due to the favorable drug-like properties conferred by the tetrahydropyran scaffold [1].

Why Generic Substitution Fails for N-ethyltetrahydro-2H-pyran-4-amine hydrochloride in Lead Optimization Workflows


While the tetrahydropyran (THP) amine scaffold is common in medicinal chemistry, simple substitution of the N-alkyl group can profoundly alter key drug discovery parameters. Even a single carbon change from an N-methyl to an N-ethyl group impacts lipophilicity (LogP), aqueous solubility, and target selectivity [1]. The choice of free base versus hydrochloride salt further influences handling, solubility, and formulation. Consequently, relying on a closely related analog like the N-methyl derivative or the free base form can introduce confounding variables into SAR studies and potentially mislead lead optimization efforts. Direct, comparator-based evidence is essential to justify the selection of this specific compound.

Quantitative Comparator Evidence for N-ethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 1158623-65-4)


N-Ethyl vs. N-Methyl Analog: Enhanced Lipophilicity (LogP) for Increased Membrane Permeability

The N-ethyl derivative (free base) exhibits a calculated LogP of 1.17, compared to a predicted LogP of approximately -0.36 to 0.77 for the N-methyl analog (N-methyltetrahydro-2H-pyran-4-amine), based on vendor data and computational models [1]. This represents a lipophilicity increase of roughly 0.4 to 1.5 log units, which is significant for passive membrane diffusion and correlates with improved oral absorption and blood-brain barrier penetration [2].

Medicinal Chemistry Physicochemical Property Drug Design

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for In Vitro Assays

The free base form (CAS 211814-15-2) has a calculated aqueous solubility of approximately 89 g/L at 25°C . While this is already high, the hydrochloride salt form (CAS 1158623-65-4) is expected to exhibit even greater aqueous solubility due to the ionic nature of the salt, as observed for the structurally related 4-aminotetrahydropyran hydrochloride (solubility 13.7 mg/mL) . The improved solubility of the hydrochloride salt facilitates preparation of high-concentration stock solutions for in vitro assays and simplifies reaction workup procedures.

Pharmaceutical Formulation Solubility Salt Selection

Selectivity Profiling: Lack of Agonist Activity at Mouse TAAR5 (EC50 > 10 µM)

In a BRET-based cAMP accumulation assay using HEK293 cells expressing mouse trace amine-associated receptor 5 (TAAR5), N-ethyltetrahydro-2H-pyran-4-amine demonstrated negligible agonist activity, with an EC50 value greater than 10,000 nM (>10 µM) [1]. This indicates that at concentrations relevant for many primary target engagements (often sub-µM), this compound is unlikely to activate TAAR5, a receptor involved in trace amine signaling. This contrasts with some other tetrahydropyran amines that may have off-target effects at related GPCRs, such as CCR5 [2].

GPCR Target Engagement Off-Target Activity

Use as a Versatile Scaffold in Kinase Inhibitor Synthesis (Class-Level Inference)

The parent amine, tetrahydro-2H-pyran-4-amine, has been successfully employed as a key building block in the synthesis of potent and selective Polo-like kinase 4 (PLK4) inhibitors, which are under investigation as anticancer agents . The N-ethyl derivative provides an alternative alkylation pattern that can be used to modulate the physicochemical and binding properties of the final inhibitor. This class of tetrahydropyran amines offers a balance of hydrophilicity and lipophilicity that is favorable for kinase inhibitor design, as evidenced by the presence of the tetrahydropyran ring in several clinically relevant kinase inhibitors [1].

Kinase Inhibitors Medicinal Chemistry Synthetic Intermediate

Recommended Application Scenarios for N-ethyltetrahydro-2H-pyran-4-amine hydrochloride Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

When designing kinase inhibitors intended for CNS targets, the enhanced lipophilicity (LogP 1.17) of the N-ethyl derivative, compared to the less lipophilic N-methyl analog, may improve blood-brain barrier penetration. The hydrochloride salt form ensures sufficient aqueous solubility for in vitro assays and simplifies handling. This compound can serve as a starting point for SAR studies focused on balancing potency with CNS exposure.

Preparation of High-Concentration Stock Solutions for In Vitro Pharmacology

The hydrochloride salt form of N-ethyltetrahydro-2H-pyran-4-amine offers superior aqueous solubility compared to the free base, facilitating the preparation of concentrated stock solutions (e.g., 10-100 mM) in aqueous buffers or DMSO/water mixtures. This is particularly advantageous for high-throughput screening campaigns and detailed pharmacological profiling where accurate and consistent compound delivery is paramount.

SAR Studies Aiming to Minimize TAAR5-Mediated Off-Target Effects

For research programs where trace amine-associated receptor 5 (TAAR5) agonism is an undesired liability, N-ethyltetrahydro-2H-pyran-4-amine provides a validated starting point with demonstrated lack of activity (EC50 > 10 µM) at this receptor. This selectivity profile can reduce experimental noise and increase confidence that observed biological effects are mediated by the primary target of interest.

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